Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- is a complex organic compound with a fascinating structure. It contains benzimidazole moieties, which are known for their diverse biological activities. These compounds can mimic DNA bases and exhibit properties relevant to medicinal chemistry .
Preparation Methods
Synthesis Routes::
Benzimidazole Derivatives: One approach involves synthesizing benzimidazole derivatives, followed by further functionalization. For instance, the compound can be prepared by reacting 2-(1H-benzimidazol-2-yl)ethanethiol with 2,6-dichloromethylphenol.
Deprotonation and Alkylation: Another method is to deprotonate the nitrogen atom (N3) in benzimidazole, followed by reaction with alkyl or aryl halides.
Industrial Production:: The industrial production methods for this specific compound may vary, but the synthetic routes mentioned above provide a foundation for its preparation.
Chemical Reactions Analysis
Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents can be introduced via nucleophilic substitution. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicine: Its diverse biological activities make it relevant for drug development.
Chemistry: It serves as a building block for designing new molecules.
Mechanism of Action
The exact mechanism by which Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl- exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique structure sets it apart. Similar benzimidazole-based compounds include Albendazole, Bendamustine, and Thiabendazole .
Properties
CAS No. |
116102-15-9 |
---|---|
Molecular Formula |
C27H28N4OS2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2,6-bis[2-(1H-benzimidazol-2-yl)ethylsulfanylmethyl]-4-methylphenol |
InChI |
InChI=1S/C27H28N4OS2/c1-18-14-19(16-33-12-10-25-28-21-6-2-3-7-22(21)29-25)27(32)20(15-18)17-34-13-11-26-30-23-8-4-5-9-24(23)31-26/h2-9,14-15,32H,10-13,16-17H2,1H3,(H,28,29)(H,30,31) |
InChI Key |
FKWYUDDRIYFWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CSCCC2=NC3=CC=CC=C3N2)O)CSCCC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.